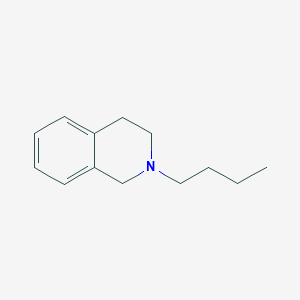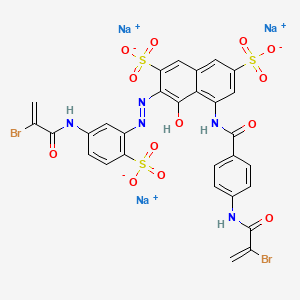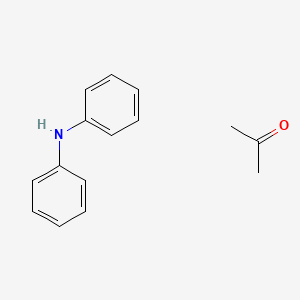
2-Butyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“2-Butyl-1,2,3,4-tetrahydroisoquinoline” is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in the scientific community . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been developed . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions of 1,2,3,4-tetrahydroisoquinolines involve various multicomponent reactions for the C (1)-functionalization . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroisoquinolines can vary depending on the specific compound. For example, 1,2,3,4-Tetrahydroisoquinoline has a refractive index of n20/D 1.568 (lit.) and a boiling point of 232-233 °C (lit.) .Scientific Research Applications
Stereochemistry and Biological Activity
- The tetrahydroisoquinoline moiety, including derivatives like 2-Butyl-1,2,3,4-tetrahydroisoquinoline, is frequently found in biologically active molecules. These derivatives demonstrate a range of biological properties, including antitumor and antimicrobial activities. Their stereochemical manipulation can lead to the production of potent compounds with significant biological relevance. For example, the synthesis of substituted tetrahydroisoquinolines has been explored for their anticancer potential, showing notable cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Catalysis and Chemical Synthesis
- Tetrahydroisoquinoline derivatives play a crucial role in catalysis and chemical synthesis. Their structural versatility allows for the development of novel synthetic strategies. For instance, carbon dioxide has been used as a reagent for the protection of nucleophilic centers in tetrahydroisoquinolines, facilitating the formation of novel derivatives (Katritzky & Akutagawa, 1986).
Neurological Research and Potential Therapeutics
- Compounds like this compound are being studied for their neurological effects. Research has shown that certain tetrahydroisoquinoline derivatives might have implications in conditions like Parkinson's disease, as they are found in higher concentrations in parkinsonian brains compared to normal human brains. This suggests their potential as endogenous neurotoxins or therapeutic agents (Niwa et al., 1987).
Mechanism of Action
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Some isoquinoline derivatives, especially 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines, have been found to have a peripheral vasodilatory effect, a sympathetic nerve stimulating effect, an analgesic effect, or an anticonvulsant effect .
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research will likely continue to explore the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
properties
IUPAC Name |
2-butyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRWTFOJAASVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328490 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92195-34-1 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















